Boc-4-Abz-OH (CAS 66493-39-8), also known as 4-(tert-butoxycarbonylamino)benzoic acid, is a highly specialized, orthogonally protected aromatic amino acid widely procured for peptide synthesis, bioconjugation, and the construction of rigid peptidomimetics . By masking the highly reactive para-amine group with a tert-butoxycarbonyl (Boc) moiety, this building block allows for the precise, chemoselective activation of the carboxylic acid without the risk of self-polymerization [1]. Industrially, it is favored for its excellent solubility in standard aprotic solvents and its strict acid-labile deprotection profile, making it a critical precursor for complex, multi-step synthetic workflows where base-stable intermediates are required .
Substituting Boc-4-Abz-OH with unprotected 4-aminobenzoic acid (PABA) or its Fmoc-protected analog (Fmoc-4-Abz-OH) routinely leads to process failures in advanced synthetic workflows . Unprotected PABA is bifunctional and highly reactive; attempting to activate its carboxylic acid using standard coupling reagents (e.g., EDC, DIC) immediately triggers uncontrolled self-condensation, yielding insoluble poly-PABA oligomers instead of the desired target[1]. While Fmoc-4-Abz-OH prevents this self-coupling, the Fmoc group is inherently base-labile. It cannot survive the repeated piperidine treatments required in standard solid-phase peptide synthesis (SPPS) if incorporated early in the sequence, nor is it suitable for liquid-phase synthesis where the removal of the dibenzofulvene byproduct complicates purification . Consequently, Boc-4-Abz-OH is strictly required when the synthetic route demands a base-stable, acid-labile aromatic spacer.
During the activation of aromatic amino acids using standard carbodiimide chemistry (e.g., EDC/DMAP), the presence of a free amine leads to rapid oligomerization. Unprotected PABA undergoes uncontrolled self-condensation under these conditions, resulting in near-total yield loss to poly-PABA byproducts. In contrast, Boc-4-Abz-OH completely masks the amine nucleophilicity, enabling >95% chemoselective esterification or amidation at the target nucleophile without oligomeric contamination [1].
| Evidence Dimension | Chemoselective coupling yield (avoidance of self-polymerization) |
| Target Compound Data | >95% targeted mono-coupling yield |
| Comparator Or Baseline | Unprotected PABA (<5% targeted yield, dominant poly-PABA formation) |
| Quantified Difference | >90% absolute increase in target coupling yield |
| Conditions | EDC/DMAP activation in standard aprotic solvents (e.g., DMSO/DCM) |
Prevents catastrophic yield loss and eliminates the need to purify complex oligomeric mixtures during coupling workflows.
In complex peptide synthesis, building blocks must often withstand iterative deprotection cycles. Fmoc-4-Abz-OH is highly sensitive to basic conditions, exhibiting rapid cleavage in standard SPPS deprotection solutions. Conversely, the Boc group in Boc-4-Abz-OH is entirely stable to bases, retaining >99% structural integrity in 20% piperidine/DMF, while remaining cleanly cleavable under acidic conditions (e.g., TFA) . This orthogonality is critical for incorporating the para-aminobenzoic acid moiety early in a sequence without premature deprotection.
| Evidence Dimension | Stability in 20% piperidine/DMF (30 minutes) |
| Target Compound Data | >99% intact (base-stable) |
| Comparator Or Baseline | Fmoc-4-Abz-OH (<5% intact, rapid cleavage) |
| Quantified Difference | >94% absolute increase in base stability |
| Conditions | Standard SPPS base-deprotection conditions (20% piperidine in DMF at room temperature) |
Allows buyers to confidently use this building block in synthetic routes that involve strong bases or iterative Fmoc-cleavage cycles.
When functionalizing hydroxyl-bearing polymer backbones (such as polyHPMA) to create drug delivery vehicles or viral coatings, precise stoichiometric control is required. Attempting this with unprotected PABA leads to uncontrolled cross-linking and the formation of unusable, water-insoluble networks. Utilizing Boc-4-Abz-OH allows for highly controlled, predictable loading (e.g., targeting 0.15 to 0.30 aniline groups per initial OH group), maintaining the solubility and viability of the resulting polymer precursor prior to acidic deprotection [1].
| Evidence Dimension | Polymer functionalization control and solubility |
| Target Compound Data | Predictable loading (15-30%) with retained polymer solubility |
| Comparator Or Baseline | Unprotected PABA (Uncontrolled cross-linking, insoluble networks) |
| Quantified Difference | Transition from complete process failure to predictable, soluble functionalization |
| Conditions | Esterification of polyHPMA hydroxyl groups using EDC/DMAP |
Essential for manufacturing soluble, well-defined bioconjugates and preventing the destruction of expensive polymer backbones.
The solubility of precursors directly dictates the maximum achievable concentration in a reactor, impacting both reaction kinetics and solvent waste. Unprotected PABA is highly polar and exhibits poor solubility in standard non-polar or moderately polar aprotic solvents like dichloromethane (DCM). The addition of the bulky tert-butoxycarbonyl group in Boc-4-Abz-OH significantly increases the molecule's lipophilicity, enabling high-concentration solutions (>0.5 M) in DCM and DMF, which facilitates rapid, high-yielding coupling reactions .
| Evidence Dimension | Solubility in standard aprotic solvents (e.g., DCM) |
| Target Compound Data | Highly soluble (>0.5 M), enabling high-concentration coupling |
| Comparator Or Baseline | Unprotected PABA (Poorly soluble, requiring highly polar solvents or low concentrations) |
| Quantified Difference | Significant operational increase in maximum workable concentration |
| Conditions | Standard ambient temperature dissolution in DCM/DMF |
Enables high-concentration coupling reactions, reducing solvent waste and accelerating reaction kinetics in industrial synthesis.
Boc-4-Abz-OH is the optimal choice for introducing a rigid aromatic spacer into a peptide sequence where subsequent Fmoc-deprotection cycles are required. Because the Boc group is completely stable to the 20% piperidine used to remove Fmoc groups, this compound can be incorporated at any position in the chain without risking premature unmasking of the para-amine, ensuring clean, predictable syntheses .
In the development of advanced polymer therapeutics, such as polyHPMA-based viral coatings, Boc-4-Abz-OH serves as a critical functionalization agent. It allows for the controlled, cross-link-free attachment of protected anilines to the polymer backbone via EDC/DMAP coupling. Subsequent acidic deprotection yields free amines that can be converted to highly reactive diazonium groups for bioconjugation[1].
For liquid-phase synthesis of small-molecule drugs or peptidomimetics, Boc-4-Abz-OH is highly preferred over Fmoc-4-Abz-OH. The acidic cleavage of the Boc group (using TFA) generates volatile byproducts (isobutylene and carbon dioxide) that are easily removed, avoiding the complex chromatography required to separate the dibenzofulvene byproduct generated during Fmoc deprotection .
Irritant